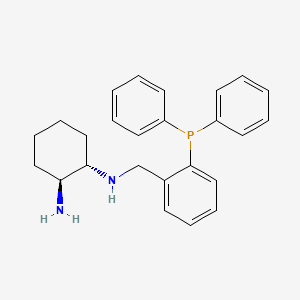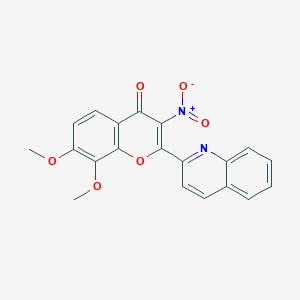
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one: is a complex organic compound with a molecular formula of C18H10N2O4 and a molecular weight of 318.283 g/mol . This compound is characterized by its chromen-4-one core structure, which is substituted with methoxy, nitro, and quinolinyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the quinolinyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and quinolinyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of quinolinyl chromen-4-one derivatives with oxidized methoxy groups.
Reduction: Formation of amino derivatives of the compound.
Substitution: Formation of various substituted chromen-4-one derivatives.
Applications De Recherche Scientifique
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dimethoxy-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the nitro group.
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the methoxy groups.
7,8-Dimethoxy-3-amino-2-(quinolin-2-yl)-4H-chromen-4-one: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both methoxy and nitro groups, along with the quinolinyl substitution, makes 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
88685-92-1 |
|---|---|
Formule moléculaire |
C20H14N2O6 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
7,8-dimethoxy-3-nitro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H14N2O6/c1-26-15-10-8-12-17(23)16(22(24)25)19(28-18(12)20(15)27-2)14-9-7-11-5-3-4-6-13(11)21-14/h3-10H,1-2H3 |
Clé InChI |
FKKFRTZMBCWWPC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=NC4=CC=CC=C4C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


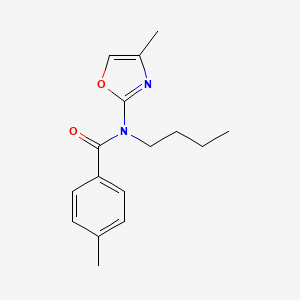
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
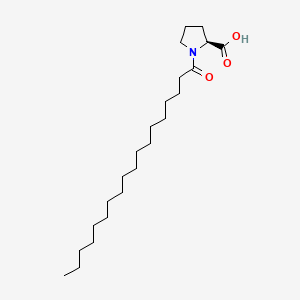
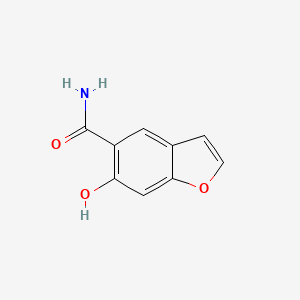
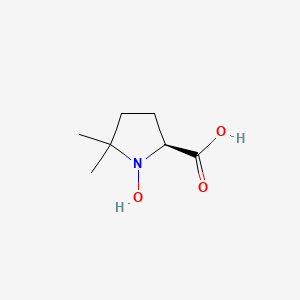
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)

![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

